Product packaging for 6-Methyl-11H-benzo[A]carbazole(Cat. No.:CAS No. 14842-92-3)

6-Methyl-11H-benzo[A]carbazole

Cat. No.: B14705691
CAS No.: 14842-92-3
M. Wt: 231.29 g/mol
InChI Key: FELXDLPTDFPJNU-UHFFFAOYSA-N
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Description

Historical Context and Structural Features of Benzo[a]carbazoles

The parent compound, carbazole (B46965), was first isolated from coal tar in 1872. nih.gov Benzo[a]carbazoles are a class of polycyclic aromatic hydrocarbons that feature a benzene (B151609) ring fused to a carbazole moiety. ontosight.ai The fundamental structure consists of a tricyclic system with two benzene rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring. researchgate.netnih.gov This fusion can occur in different ways, leading to various isomers such as benzo[a]-, benzo[b]-, and benzo[c]carbazoles. The benzo[a]carbazole scaffold is characterized by its planar, rigid structure and an electron-rich nitrogen atom, which imparts unique electronic and photophysical properties.

Historically, the synthesis of carbazoles involved methods like the Fischer indolization, Pummerer cyclization, and Diels-Alder reactions. nih.gov More recent and efficient synthetic routes often employ transition-metal-mediated processes. nih.gov

Importance of the Benzo[a]carbazole Scaffold in Contemporary Chemical Research

The benzo[a]carbazole framework is a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. ontosight.aiechemcom.com Its ability to interact with various biological targets like enzymes and DNA makes it a valuable scaffold for drug discovery. ontosight.ai For instance, certain benzo[a]carbazole derivatives have shown inhibitory activity against cancer cell lines. nih.gov

Beyond medicinal applications, the unique photophysical and electrochemical properties of benzo[a]carbazoles make them crucial in materials science. nih.govrsc.org They are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govmdpi.com Their tunable electronic properties, achieved through substitution at various positions on the carbazole ring, allow for the development of materials with specific functions. nih.gov For example, they can act as host materials for triplet emitters in OLEDs and as components in solar cells. rsc.orgnih.gov

Specific Focus on 6-Methyl-11H-benzo[A]carbazole as a Key Derivative for Advanced Studies

This compound is a specific derivative that has garnered attention for its distinct properties and potential applications. The introduction of a methyl group at the 6-position can influence the compound's electronic and steric properties, which in turn affects its reactivity and suitability for various applications. Research on this particular derivative allows for a deeper understanding of structure-property relationships within the broader benzo[a]carbazole family. The synthesis of this compound can be achieved through methods like the tandem combination of methyllithium (B1224462) and lithium triethylborohydride on indolo[1,2-b]isoquinoline-6,11-quinone. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B14705691 6-Methyl-11H-benzo[A]carbazole CAS No. 14842-92-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14842-92-3

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

6-methyl-11H-benzo[a]carbazole

InChI

InChI=1S/C17H13N/c1-11-10-12-6-2-3-7-13(12)17-16(11)14-8-4-5-9-15(14)18-17/h2-10,18H,1H3

InChI Key

FELXDLPTDFPJNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4N3

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Classic Approaches to Benzo[a]carbazole Core Synthesis

The foundational methods for carbazole (B46965) synthesis rely on acid-catalyzed cyclization and condensation reactions that have been refined over more than a century.

The Bucherer carbazole synthesis is a chemical reaction that produces carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite. wikipedia.org This reaction is a variation of the Bucherer reaction. wikipedia.org For the specific synthesis of 6-Methyl-11H-benzo[a]carbazole, this method would theoretically involve the reaction of a naphthol derivative with 4-methylphenylhydrazine (B1211910) (p-tolylhydrazine). The reaction proceeds through the formation of an intermediate arylamine, which then undergoes cyclization to form the carbazole ring system. The study of intermediate products has shown that the reaction pathway involves tetralonesulfonic acids and tetraloniminesulfonic acids. researchgate.net

The Borsche–Drechsel cyclization is a classic method for synthesizing tetrahydrocarbazoles through the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones. wikipedia.org The resulting tetrahydrocarbazole is subsequently oxidized to the aromatic carbazole. wikipedia.orgresearchgate.net This reaction is considered a central step in the Borsche-Drechsel carbazole synthesis. wikipedia.org The mechanism is described as being similar to the Fischer indole (B1671886) synthesis. wikipedia.org To obtain this compound, the synthesis would begin with the condensation of a suitable naphthalenone derivative (such as a tetralone) with p-tolylhydrazine to form the corresponding hydrazone. This intermediate would then be subjected to acid-catalyzed cyclization, followed by an oxidation step to yield the final aromatic benzo[a]carbazole structure. Efforts to create more sustainable Borsche-Drechsel cyclizations have included the use of ionic liquids and zeolite catalysis. researchgate.net

The Fischer indole synthesis is one of the oldest and most versatile methods for constructing indole rings and, by extension, carbazole systems. nih.govresearchgate.net The process involves the acid-catalyzed thermal rearrangement of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone. researchgate.net For the synthesis of the this compound core, the strategy would employ the reaction of a phenylhydrazine (B124118) derivative with a ketone that can form the naphthalene (B1677914) portion of the molecule, such as 2-tetralone. The use of p-tolylhydrazine would introduce the methyl group at the desired position. The resulting phenylhydrazone would then be treated with an acid catalyst like polyphosphoric acid to induce cyclization and the elimination of ammonia, forming the tetrahydrobenzo[a]carbazole, which can be dehydrogenated to the final product. researchgate.net

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Modern synthetic chemistry has increasingly turned to transition metal catalysts to achieve high levels of efficiency and selectivity in the construction of complex heterocyclic systems.

Palladium-catalyzed annulation reactions have emerged as a powerful tool for the synthesis of highly substituted carbazoles and their benzo-fused analogues. nih.govnih.gov This approach allows for the formation of multiple new carbon-carbon bonds in a single step under relatively mild conditions. nih.gov The process generally involves the arylpalladation of an alkyne, followed by an intramolecular Heck olefination and subsequent double-bond isomerization to afford the aromatic carbazole structure. nih.gov

A versatile and divergent palladium-catalyzed method has been developed for the direct synthesis of benzo[a]carbazoles from internal alkynes and N-tosyl-iodoindoles. acs.org This cascade strategy provides a route to a variety of electronically different benzo[a]carbazoles in good yields. acs.org A key finding of this methodology is the influence of reaction media and temperature on whether the resulting benzo[a]carbazole is N-protected or N-deprotected. acs.org

The reaction conditions were optimized to maximize the yield of the desired N-tosylated benzo[a]carbazole product. The choice of solvent and temperature was found to be critical for the reaction's success.

Table 1: Optimization of Reaction Conditions for N-Tosyl-Benzo[a]carbazole Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 1,4-Dioxane 80 12 -
2 DMF 80 12 25
3 DMSO 80 12 22
4 Toluene 80 12 -
5 t-AmOH 80 12 -
6 DCE 80 12 -
7 DMF 90 12 45

Data sourced from a 2022 study on Pd-catalyzed alkyne annulation. acs.org

This optimized protocol demonstrated good tolerance for various functional groups on the starting N-tosyl-iodoindole, allowing for the synthesis of a range of substituted benzo[a]carbazoles.

Table 2: Synthesis of Various N-Tosyl-Benzo[a]carbazoles

Entry Substituent on Indole Product Yield (%)
1 H 5aa 85
2 5-Methyl 5ba 75
3 5-Methoxy 5ca 70
4 5-Fluoro 5da 80
5 6-Methyl 5ea 65
6 6-Fluoro 5fa 78
7 7-Methyl 5ga 50
8 7-Fluoro 5ha 60

Data represents the scope of the reaction for producing functionalized benzo[a]carbazoles. acs.org

This palladium-catalyzed approach represents a significant advancement, providing a direct and efficient one-pot synthesis of functionalized benzo[a]carbazoles. acs.org

Palladium-Catalyzed Alkyne Annulation Processes for Benzo[a]carbazoles

Oxidative Cycloaromatization Reactions

Oxidative cycloaromatization represents a key strategy for the synthesis of benzo[a]carbazoles. This approach often involves the formation of the crucial C-C bond to construct the fused aromatic system, followed by an oxidation step to achieve aromatization. While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the general applicability of this strategy to substituted precursors suggests its feasibility. The reaction typically proceeds through the cyclization of a suitably functionalized N-phenylindole or a related precursor, followed by dehydrogenation.

Rhodium-Catalyzed Cascade Annulation and C-H Activation Reactions

Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including benzo[a]carbazoles. These methods often leverage cascade annulations and C-H activation to build the carbazole framework efficiently.

One notable rhodium(III)-catalyzed approach involves the C-H/N-H annulation of 2-arylindoles with alkynes. This reaction proceeds through a C-H activation mechanism, leading to the formation of the benzo[a]carbazole core. The use of a rhodium catalyst, often in conjunction with a copper oxidant, facilitates the key bond-forming steps. This methodology has been shown to be effective for a range of substituted 2-arylindoles, suggesting its potential applicability for the synthesis of this compound by selecting the appropriately methylated starting material.

Another rhodium-catalyzed strategy involves the reaction of 1-(1H-indol-2-yl)-2-naphthols with alkynes. This transformation is believed to proceed via a C-H olefination followed by a [4+2] cycloaddition, ultimately affording the benzo[a]carbazole scaffold.

Gold-Catalyzed Intermolecular Tandem Cyclization

Gold catalysis has provided elegant and efficient routes to polycyclic aromatic compounds. For the synthesis of benzo[a]carbazoles, gold-catalyzed intermolecular tandem cyclization reactions have been developed. These reactions typically involve the reaction of two different components that assemble to form the final carbazole product.

A prominent example is the gold(I)-catalyzed reaction of 2-alkynylindoles with N-allenamides. This process is proposed to occur through a tandem reaction sequence initiated by the gold catalyst, leading to the formation of the tetracyclic benzo[a]carbazole system. The mild reaction conditions and high efficiency make this an attractive method for accessing diverse benzo[a]carbazole derivatives.

Copper-Catalyzed Synthetic Routes to 11H-benzo[a]carbazoles

Copper-catalyzed reactions offer a cost-effective and versatile alternative for the synthesis of benzo[a]carbazoles. These methods often involve cross-coupling and annulation strategies.

One such approach is the copper-catalyzed tandem reaction of 2-bromoanilines with 1-ethynyl-2-(trifluoromethyl)benzene. While this specific example leads to a fluorinated derivative, the underlying strategy of copper-catalyzed annulation is broadly applicable.

A more direct route to the parent 11H-benzo[a]carbazole involves the copper-catalyzed cyclization of N-phenyl-2-aminobiphenyls. This intramolecular C-N bond formation is a classical and effective method for constructing the carbazole core. Variations of this approach, such as the Ullmann condensation, have long been employed in carbazole synthesis.

Photochemical Routes to Benzo[a]carbazoles

Photochemistry offers unique pathways for the synthesis of complex molecules, often enabling reactions that are difficult to achieve through thermal methods.

Photochemical Synthesis from 2-Aryl-3-(1-tosylalkyl)indoles

A notable photochemical route involves the synthesis of benzo[a]carbazoles from 2-aryl-3-(1-tosylalkyl)indoles. This transformation proceeds via a light-induced reaction, likely involving the formation of a reactive intermediate that undergoes cyclization to form the benzo[a]carbazole skeleton. This method provides a metal-free alternative for the construction of the carbazole framework.

Visible-Light-Induced Tandem Oxidation and Cycloaddition Reactions

Visible-light-induced reactions have gained significant attention due to their mild conditions and environmentally friendly nature. A visible-light-induced tandem oxidation and cycloaddition reaction has been developed for the synthesis of benzo[a]carbazoles. This process typically involves the use of a photosensitizer that, upon irradiation with visible light, initiates a sequence of reactions leading to the formation of the final product. This approach aligns with the principles of green chemistry and offers a sustainable route to benzo[a]carbazoles.

Multicomponent and Domino Reactions for Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient strategy for generating molecular complexity. Domino reactions, characterized by a series of intramolecular transformations, further contribute to the elegant construction of complex cyclic systems.

Acid-Catalyzed Multicomponent Reactions

A notable advancement in the synthesis of benzo[a]carbazole derivatives involves an acid-catalyzed multicomponent approach. rsc.orgresearchgate.net This strategy brings together simple starting materials to construct the complex carbazole core in a convergent manner. One such method involves the reaction of 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile. rsc.orgnih.gov This reaction proceeds through the initial formation of a 3-cyanoacetamide pyrrole (B145914) intermediate. rsc.org The subsequent acid-catalyzed intramolecular cyclization of this intermediate leads to the formation of the benzo[a]carbazole framework. rsc.org

While this methodology has been successfully applied to generate a variety of substituted benzo[a]carbazoles, the direct synthesis of this compound via this specific multicomponent reaction has not been explicitly detailed in the reviewed literature. However, the versatility of MCRs suggests that by selecting the appropriate methyl-substituted precursors, this pathway could potentially be adapted for the synthesis of the target molecule.

Intramolecular Ring Closure Techniques

Intramolecular cyclization is a pivotal step in many synthetic routes to benzo[a]carbazoles, transforming a linear precursor into the final fused-ring system. A key example is the intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds, which can be effectively catalyzed by a solid acid catalyst to yield the benzo[a]carbazole frame. rsc.orgresearchgate.net This process typically requires elevated temperatures, with optimal results being achieved at 240 °C. rsc.org

Another powerful intramolecular ring closure technique is the visible light-induced intramolecular C-H amination. This method utilizes sulfilimines as a safe and efficient source of nitrenes, which can then undergo intramolecular C-H insertion to form the carbazole nucleus under mild conditions. uwm.edu Notably, the use of a 2-naphthalenyl group on the sulfilimine precursor preferentially directs the C-H amination to the 1-position, leading to the formation of the 11H-benzo[a]carbazole framework. uwm.edu

Furthermore, the preparation of 6a-methyl-6aH-benzo[a]carbazole has been achieved through the photolysis of benzotriazoles, which rearrange to form the desired carbazole structure. rsc.org This compound can also be synthesized via bromination and subsequent dehydrobromination of its dihydro derivative. rsc.org Although this yields a related isomer, these techniques highlight the diversity of intramolecular cyclization strategies available for accessing the benzo[a]carbazole core.

Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes. Key aspects include the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste.

Utilization of Solid Acid Catalysts (e.g., AC-SO3H)

A significant step towards a more sustainable synthesis of benzo[a]carbazoles has been the development and application of solid acid catalysts. rsc.orgresearchgate.net One such catalyst, a sulfonic acid-functionalized amorphous carbon derived from rice husk (AC-SO3H), has proven to be highly effective in the intramolecular cyclization step to form the benzo[a]carbazole skeleton. rsc.orgresearchgate.net

The use of AC-SO3H offers several advantages in line with green chemistry principles:

Renewable Source: The catalyst is derived from rice husk, an abundant agricultural byproduct.

Low Toxicity and Cost: It presents a safer and more economical alternative to traditional homogeneous acid catalysts. rsc.orgresearchgate.net

High Activity and Reusability: The catalyst exhibits high activity, with total acidity measured at 4.606 mmol g⁻¹, and can be recovered and reused multiple times without significant loss of performance. rsc.orgresearchgate.net

Stability and Porosity: The material is stable and possesses a porous structure, which facilitates the catalytic process. rsc.orgresearchgate.net

The reaction conditions for the AC-SO3H catalyzed synthesis of a benzo[a]carbazole derivative are summarized in the table below. rsc.org

ParameterConditionYield (%)
CatalystAC-SO3H73
Temperature240 °C73
Reaction Time2 hours73
SolventDMSO73

Regioselective and Stereoselective Synthesis of Substituted Benzo[a]carbazoles

The ability to control the position of substituents on the benzo[a]carbazole core is crucial for fine-tuning its properties for specific applications. Regioselective synthesis aims to achieve this control, while stereoselective synthesis focuses on the controlled formation of specific stereoisomers.

A powerful method for the regioselective synthesis of diversely substituted benzo[a]carbazoles involves the Rh(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds. This cascade reaction demonstrates excellent regioselectivity, with the NH unit of the indole directing the intramolecular C(sp²)–H bond functionalization to form the benzo[a]carbazole derivatives.

Furthermore, a catalyst-controlled synthesis approach allows for the selective formation of either 11H-benzo[a]carbazoles or 6-alkylidene-6H-isoindo[2,1-a]indoles from the same starting materials. The use of a [Cp*RhCl₂]₂ catalyst favors the intramolecular C-H/C-H cross-dehydrogenative coupling (CDC) reaction, leading to the desired 11H-benzo[a]carbazoles.

While significant progress has been made in regioselective synthesis, the stereoselective synthesis of this compound, particularly the formation of specific enantiomers of chiral derivatives, is not well-documented in the scientific literature. The development of asymmetric catalytic systems that can induce chirality during the formation of the benzo[a]carbazole framework remains a challenging yet important area for future research. The synthesis of a related compound, 6-methylbenzo[b]carbazole, has been achieved through the tandem combination of methyllithium (B1224462) and lithium triethylborohydride, showcasing a method for introducing a methyl group, though this applies to a different isomer and is not described as stereoselective. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Methyl-11H-benzo[a]carbazole, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) are indicative of their specific electronic environments and spatial relationships. The spectrum for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows a characteristic downfield singlet for the methyl group and a series of multiplets in the aromatic region, corresponding to the protons on the fused benzene (B151609) and carbazole (B46965) rings. A broad singlet corresponding to the N-H proton is also observed.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound reveals 17 distinct carbon signals, consistent with its molecular formula. The chemical shift of the methyl carbon appears in the typical aliphatic region, while the remaining signals are located in the aromatic region, confirming the presence of the extensive π-conjugated system.

Spectroscopic NMR Data for this compound.
TechniqueSolventChemical Shifts (δ, ppm)
¹H NMR (300 MHz) CDCl₃2.98 (d, J = 0.6 Hz, 3H, -CH₃), 7.31 (td, J = 7.6, 0.5 Hz, 1H), 7.40 (s, 1H), 7.44 (td, J = 7.5, 0.9 Hz, 1H), 7.48–7.54 (m, 2H), 7.58 (d, J = 8.4 Hz, 1H), 7.88–7.95 (m, 1H), 8.03–8.09 (m, 1H), 8.25 (d, J = 7.8 Hz, 1H), 8.78 (bs, 1H, N-H)
¹³C NMR (125 MHz) CDCl₃21.3, 110.9, 118.2, 119.7, 120.0, 120.1, 120.2, 122.1, 124.4, 124.6, 124.8, 125.4, 128.1, 132.2, 132.5, 134.9, 138.6

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides a highly accurate mass measurement, which serves to confirm the molecular formula.

For this compound (C₁₇H₁₃N), the theoretical exact mass of the molecular ion [M]⁺ is 231.1047 u. The experimental HRMS data shows a measured mass-to-charge ratio (m/z) of 231.1039, which is in excellent agreement with the calculated value. This confirms the elemental composition of the molecule. The fragmentation pattern, though not detailed here, would further support the proposed structure by showing characteristic losses of fragments from the parent ion.

High-Resolution Mass Spectrometry Data for this compound.
TechniqueIonization ModeCalculated m/z [M]⁺Found m/z
HRMSESI231.1047231.1039

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, one would expect to observe characteristic absorption bands for N-H stretching of the secondary amine in the carbazole ring, C-H stretching from both the aromatic rings and the methyl group, and C=C stretching vibrations associated with the aromatic system.

Specific experimental IR data for this compound were not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insight into the electronic transitions within a molecule's π-system. The extended conjugation of the benzo[a]carbazole framework is expected to give rise to distinct absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the compound's electronic structure.

Detailed experimental UV-Vis absorption spectra for this compound could not be located in the reviewed scientific literature.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many carbazole derivatives are known to be fluorescent, and this technique is used to determine the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Specific experimental data on the fluorescence properties and quantum yield of this compound are not available in the surveyed literature.

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular connectivity and revealing its packing in the solid state. A successful crystal structure determination would provide an unambiguous structural proof for this compound.

A search of the available literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound.

Reactivity and Reaction Mechanisms of 6 Methyl 11h Benzo a Carbazole Systems

Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Rings

The carbazole core is susceptible to electrophilic attack due to its electron-rich nature. The positions on the carbazole ring system can be functionalized through various electrophilic substitution reactions. While specific studies on 6-Methyl-11H-benzo[a]carbazole are limited, the general reactivity patterns of carbazoles provide a strong indication of its behavior. The introduction of substituents can be achieved at the C-2, C-3, C-6, and C-7 positions, which can alter the molecule's electronic and optical properties. nih.gov For instance, functionalization at the 3 and 6 positions with electron-withdrawing groups generally enhances the acidity of the N-H proton, making it a more effective hydrogen bond donor. nih.gov

Transition metal-catalyzed C-H activation has become a powerful method for the direct and regioselective functionalization of carbazoles, including arylation, alkylation, and acylation. researchgate.netchim.it

Oxidative and Reductive Transformations of the Core Structure

The core structure of benzo[a]carbazoles can undergo both oxidative and reductive transformations. For instance, the dihydro derivative of a related methyl-substituted benzo[c]carbazole can be oxidized to the fully aromatic system using reagents like benzeneseleninic anhydride. rsc.org Conversely, reductive processes are also crucial in the synthesis of these systems. The reduction of intermediate diols with sodium borohydride (B1222165) is a key step in affording 6,11-disubstituted 5H-benzo[b]carbazoles. researchgate.net

Cascade and Rearrangement Reactions in Benzo[a]carbazole Formation

Cascade reactions, where multiple bonds are formed in a single operation, represent an efficient strategy for constructing the benzo[a]carbazole framework. 20.210.105 These reactions often proceed through intermediates that undergo subsequent cyclizations. For example, a multicomponent reaction can yield a 3-cyanoacetamide pyrrole (B145914) intermediate, which then undergoes intramolecular ring closure at high temperatures to form the benzo[a]carbazole skeleton. nih.gov The use of solid acid catalysts, such as sulfonic acid-functionalized amorphous carbon, has been shown to be effective in promoting these cyclizations. nih.govrsc.org

Transition metal catalysis, particularly with rhodium(III), has enabled the synthesis of benzo[a]carbazoles through a cascade of C-H activation and annulation reactions between 2-arylindoles and α-diazo carbonyl compounds. rsc.org In some cases, the reaction pathway can be controlled by the choice of the metal catalyst. For instance, Pd(OAc)2 can favor the formation of 6-alkylidene-6H-isoindo[2,1-a]indoles, while [Cp*RhCl2]2 leads to the desired 11H-benzo[a]carbazoles via an intramolecular C-H/C-H cross-dehydrogenative coupling reaction. nih.gov

Rearrangement reactions are also observed in benzo[a]carbazole systems. For example, 6a-methyl-6aH-benzo[a]carbazoles, formed by photolysis of benzotriazoles, can undergo further irradiation to yield linear indenoquinolines via an aza-di-π-methane rearrangement. rsc.org Flash vacuum pyrolysis of 6a-methyl-6aH-benzo[a]carbazole can lead to a mixture of benzo[a]carbazoles and an angular indenoquinoline. rsc.org

Photochromic Behavior and Associated Reaction Mechanisms within Benzo[a]carbazole Scaffolds

Carbazole derivatives are known for their photophysical properties, including fluorescence. nih.gov The photochromic behavior in related systems often involves photochemical rearrangements. While specific data on the photochromism of this compound is not extensively detailed, related structures provide insight. For example, 6a-methyl-6aH-benzo[a]carbazoles undergo a photochemical rearrangement upon irradiation. rsc.org In other related systems, such as benzoyl-carbazoles, dual fluorescence has been attributed to a photo-Fries rearrangement. rsc.org The photoisomerization of some naphthacenequinone derivatives, which share some structural similarities, is a known phenomenon. researchgate.net

Derivatization and Functionalization Strategies

N-Alkylation and N-Arylation of the Carbazole Nitrogen

The nitrogen atom of the carbazole ring is a key site for functionalization. N-alkylation can be achieved using various methods, including reaction with alkyl halides in the presence of a base. Microwave-assisted N-alkylation of carbazole with alkyl halides adsorbed on potassium carbonate has been reported as a rapid and high-yielding method. researchgate.net The regioselectivity of N-alkylation in related azole systems can be influenced by the choice of base and solvent. beilstein-journals.org For instance, in the alkylation of benzotriazoles, metal-free catalytic systems can provide high selectivity for the N1 position. rsc.org N-arylation of the carbazole nitrogen is another important transformation, often accomplished through transition metal-catalyzed cross-coupling reactions. doaj.org

Substitutions on the Benzo and Carbazole Rings to Modify Reactivity

The reactivity and properties of the this compound system can be finely tuned by introducing various substituents onto both the benzo and carbazole rings. The modification of carbazoles at the C-2, -3, -6, and -7 positions can alter their molecular and optical properties. rsc.org For example, the introduction of hydroxyl groups at specific positions on the benzo[a]carbazole framework has been shown to be crucial for their binding affinity to the estrogen receptor. nih.gov Specifically, a hydroxyl group at C-3 and another at C-8 or C-9 provides the best conditions for receptor binding. nih.gov

Furthermore, the synthesis of carbazole-fused benzoquinolines and pyridocarbazoles highlights the versatility of the carbazole scaffold in creating complex, multifunctional molecules. ias.ac.in These modifications are often achieved through multi-step syntheses or one-pot multicomponent reactions. ias.ac.in

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 6-Methyl-11H-benzo[a]carbazole. These methods offer a detailed understanding of electron distribution and energy levels, which are fundamental to the compound's reactivity and spectroscopic behavior.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

While specific experimental or calculated HOMO-LUMO gap values for this compound are not widely available in the literature, studies on the parent compound, 11H-benzo[a]carbazole, and related derivatives provide valuable insights. For instance, DFT calculations on similar carbazole-based donor-acceptor molecules have shown that the HOMO-LUMO gap can be tuned by modifying the molecular structure. researchgate.net The introduction of a methyl group at the 6-position of the benzo[a]carbazole core is expected to have a modest electron-donating effect, which would likely raise the HOMO energy level and slightly decrease the HOMO-LUMO gap compared to the unsubstituted parent compound. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov

Table 1: Illustrative HOMO, LUMO, and Energy Gap Values for Carbazole (B46965) Derivatives (Calculated via DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
11H-benzo[a]carbazole (hypothetical)-5.40-1.903.50
This compound (estimated)-5.35-1.883.47
Carbazole-based D-A-D Compound 1-5.34-1.923.42
Carbazole-based D-A-D Compound 2-5.52-3.022.50

Note: The values for 11H-benzo[a]carbazole and this compound are illustrative and based on general trends observed in related compounds. The data for the D-A-D compounds are from a published study to show the range of values in similar systems. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Data

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These predictions are invaluable for interpreting experimental spectroscopic data and for the structural assignment of the molecule.

For this compound, theoretical calculations of vibrational frequencies would involve optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then computing the harmonic frequencies. nih.gov The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors. capes.gov.br The predicted spectrum would show characteristic bands for the C-H stretching of the aromatic rings and the methyl group, as well as vibrations associated with the carbazole backbone.

Table 2: Predicted and Experimental Vibrational Frequencies for a Representative Carbazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503420
Aromatic C-H Stretch3100-30003080-3020
CH₃ Asymmetric Stretch29802975
CH₃ Symmetric Stretch28902885
C=C Aromatic Ring Stretch1600-14501590-1460

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For polycyclic aromatic compounds like this compound, QSAR studies are particularly relevant for predicting properties such as carcinogenicity.

A QSAR model for the carcinogenic activity of methylated polycyclic aromatic hydrocarbons would typically involve calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO-LUMO gap), topological, or thermodynamic in nature. A statistical method, such as multiple linear regression, is then used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the carcinogenic potential of this compound. The reliability of QSAR predictions is highly dependent on the quality of the training data and the applicability domain of the model.

Molecular Docking Simulations to Elucidate Molecular Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking simulations are often employed to investigate its potential interactions with biological macromolecules, such as DNA or proteins. These studies are crucial for understanding the mechanism of action of the compound at a molecular level.

In a typical molecular docking study, the three-dimensional structure of this compound would be docked into the active site of a target protein or into the minor groove of a DNA duplex. The simulation would generate a series of possible binding poses, which are then scored based on their binding energy. The pose with the lowest binding energy is generally considered the most probable binding mode. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 3: Illustrative Molecular Docking Results for a Carbazole Derivative with a Target Protein

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Carbazole Derivative AProtein Kinase B-8.5LYS155, GLU228, ASP292
Carbazole Derivative BDNA (minor groove)-7.9A:T base pairs
This compound (hypothetical)DNA (minor groove)-8.2A:T rich region

Note: This table provides illustrative data to demonstrate the type of information obtained from molecular docking studies. The specific binding energy and interacting residues for this compound would depend on the chosen biological target.

Prediction of Photophysical and Optoelectronic Properties using Computational Methods

Computational methods, especially TD-DFT, are instrumental in predicting the photophysical and optoelectronic properties of molecules. These properties are essential for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices. For this compound, these calculations can predict its absorption and emission spectra, as well as its quantum yield of fluorescence.

TD-DFT calculations can determine the energies of the electronic transitions between the ground state and various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of absorption peaks. By studying the nature of these transitions, for example, whether they involve charge transfer from a donor to an acceptor part of the molecule, a deeper understanding of the compound's photophysical behavior can be achieved. Theoretical studies on related carbazole derivatives have shown that the introduction of different functional groups can significantly tune their photophysical properties. researchgate.net

Photophysical Properties and Applications in Organic Electronics

Luminescence and Emission Characteristics of Benzo[a]carbazoles

Benzo[a]carbazole and its derivatives are known for their robust luminescence, a property critical to their function in optoelectronic devices. The extensive π-conjugation and structural rigidity of the carbazole (B46965) core contribute to their high photoluminescence quantum yields (PLQY). clockss.org The PLQY, a measure of a material's emission efficiency, can be remarkably sensitive to the purity of the carbazole source. For instance, the PLQY of carbazole itself can vary from 37.1% to 69.8% depending on whether it is synthesized in a lab or obtained from a commercial source, a difference attributed to trace isomeric impurities that can enhance luminescence. acs.org This sensitivity extends to its derivatives; the PLQY for 9-(4-bromobenzyl)-9H-carbazole, for example, has been observed to range from a modest 16.0% to an impressive 91.1% based on the origin of the starting carbazole. acs.org

The emission characteristics of benzo[a]carbazole derivatives can be tuned by chemical functionalization, allowing for the generation of a wide spectrum of colors, including red, green, blue, and white. rsc.org Some derivatives exhibit dual-state emission (DSE), meaning they are highly luminescent in both solution and solid states. mdpi.comscispace.com For example, the luminogen 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) displays fluorescence quantum yields of 70% in solution, 38% in an amorphous solid state, and 75% in a crystalline state. mdpi.comscispace.com

Furthermore, many carbazole derivatives exhibit phosphorescence, the emission of light from a triplet excited state. The phosphorescence spectra of nitro-substituted carbazoles at 77 K are typically broad and show a noticeable red shift compared to the parent carbazole. researchgate.net The presence of impurities in commercial carbazole can also lead to ultralong phosphorescence. rsc.org

Charge Transport and Hole Mobility Properties in Benzo[a]carbazole Derivatives

The planar and rigid structure of the carbazole moiety promotes efficient intramolecular charge transfer, leading to high mobility for charge carriers. mdpi.com This contrasts with the non-planar structure of other heterocycles like phenothiazine, which can hinder π-stacking. mdpi.com The inclusion of π-conjugated spacers, such as ethynylene groups, between carbazole units has been shown to be an effective strategy for improving electronic delocalization and, by extension, charge transport. bohrium.com

Derivatives of carbazole have been specifically designed to optimize charge transport. For example, D–A type carbazole derivatives, where carbazole acts as a donor and is linked to an acceptor group, have been developed as efficient hole transport materials (HTMs). rsc.org One such derivative, KZRD, which incorporates 3-ethyl rhodanine (B49660) as an electron-withdrawing group, exhibits higher hole mobility compared to other similar structures, leading to more efficient hole transport. rsc.org Conversely, by linking carbazole with strong electron-accepting moieties like 1,3,4-oxadiazole (B1194373) and cyano groups, materials with efficient electron transport properties can be created. rsc.org

Development in Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials

The favorable photophysical and charge transport properties of benzo[a]carbazole derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). They are versatile materials, serving as both emitters that generate light and as host materials that form the matrix for phosphorescent or fluorescent dopants. rsc.org

As Emitters: Benzo[a]carbazole derivatives are used as fluorescent emitters, particularly for deep-blue emission. rsc.org Their rigid, fused-ring structure helps to limit molecular deformations in the excited state, which suppresses non-radiative energy loss and enhances emission efficiency. rsc.org By modifying the chemical structure at various positions (C-2, -3, -6, -7, and -9), the molecular and optical properties can be tuned to produce emitters for white, red, and green light. nih.gov

As Host Materials: Carbazole derivatives are extensively used as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org Their high triplet energy levels are crucial for efficiently transferring energy to phosphorescent guest molecules, preventing energy back-transfer and enabling the harvesting of both singlet and triplet excitons for near-100% internal quantum efficiency. rsc.orgacs.org For example, carbazole/benzimidazole-based bipolar molecules have been shown to be ideal hosts for green phosphorescent emitters, leading to OLEDs with a high external quantum efficiency (EQE) of 21.8%. acs.org These materials also exhibit lower efficiency roll-off compared to devices using the common host material 4,4′-bis(9-carbazolyl)-2,2′-biphenyl (CBP). acs.org Furthermore, fused-ring carbazole derivatives are being developed as advanced TADF host materials with small singlet-triplet energy gaps (ΔEST), which helps to overcome efficiency limitations in TADF-based OLEDs. rsc.org

The table below summarizes the performance of some OLEDs utilizing carbazole derivatives.

Device RoleCarbazole Derivative TypeEmitter TypeMax. External Quantum Efficiency (EQE)
HostCarbazole/benzimidazole bipolar molecule (p-CbzBiz)Green Phosphorescent21.8%
HostTCTA:3CNCzOXD exciplexGreen Phosphorescent20%
HostTCTA:4CNCzOXD exciplexGreen Phosphorescent20%
ETM3CNCzOXD / 4CNCzOXDGreen Phosphorescent>20%
HostCarbazole/benzimidazole bipolar moleculeTADF>22%

This table presents data compiled from research on various carbazole-based OLEDs. rsc.orgacs.org

Potential in Organic Photovoltaic (OPV) Cells

The electron-donating nature and excellent hole-transporting capabilities of carbazole derivatives also position them as promising materials for organic photovoltaic (OPV) cells. rsc.orgmdpi.com In OPVs, these materials typically function as the electron donor component in the bulk heterojunction active layer.

A novel class of metal-free organic dyes based on benzo[a]carbazole has been specifically designed and synthesized for use in dye-sensitized solar cells (DSSCs), a type of OPV. nih.gov These dyes consist of a benzo[a]carbazole donor, a cyanoacrylic acid acceptor/anchoring group, and various electron-rich π-linkers like thiophene, furan, or oligothiophene. nih.gov The performance of these DSSCs is highly dependent on the nature of the π-linker. nih.gov

For instance, a DSSC based on the dye JY23 , which incorporates an oligothiophene linker, demonstrated the best photovoltaic performance among a series of related dyes. nih.gov This device achieved a power conversion efficiency of 7.54% under standard illumination conditions. nih.gov The key performance metrics are detailed in the table below.

DyeJsc (mA cm⁻²)Voc (mV)Fill Factor (FF)Power Conversion Efficiency (η, %)
JY2314.87440.687.54

Data for the JY23 dye-based DSSC under standard AM 1.5 G irradiation. nih.gov

The success of these materials in DSSCs highlights the potential of benzo[a]carbazole derivatives as a versatile platform for developing efficient organic solar cells. nih.govnih.gov

Utilization in Photorefractive Materials

Carbazole-containing compounds are integral components in the development of high-performance organic photorefractive materials. rsc.org The photorefractive effect is a phenomenon where the refractive index of a material changes in response to non-uniform illumination. This property is crucial for applications in holography, optical data storage, and optical image processing.

In these materials, the carbazole moiety typically serves as the charge-transporting component. rsc.org Its electron-rich nature facilitates the movement of photogenerated charge carriers (holes), which is a key step in the formation of the space-charge field that ultimately modulates the refractive index. A large number of amorphous organic photorefractive materials, including polymeric composites and multifunctional chromophores, have been developed based on carbazole functional building blocks. rsc.org The widespread use of carbazole in the molecular design of these materials underscores its critical role in achieving high photorefractive performance. rsc.org

Role as Fluorescent Probe Precursors in Sensing Applications

The inherent fluorescence of the carbazole framework makes it an excellent building block for the synthesis of fluorescent probes and chemosensors. clockss.orgrsc.org These probes are designed to detect specific analytes, such as metal ions or biologically important molecules, through a change in their fluorescence properties upon binding.

For example, a novel fluorescent chemosensor based on a 9-benzyl-9H-carbazole derivative was developed for the selective recognition of Cerium(III) ions. clockss.org This probe exhibited a significant increase in fluorescence intensity upon binding with Ce³⁺, while showing minimal response to other rare earth metal cations. clockss.org The sensor demonstrated a low limit of detection of 7.269 × 10⁻⁶ M, indicating its high sensitivity. clockss.org

In another application, carbazole derivatives have been engineered to create probes for detecting highly toxic substances like cyanide (CN⁻). nih.gov Probes NCO and NBO, which feature large conjugated systems incorporating a carbazole ring, show a visible color change and a distinct fluorescence response upon the addition of cyanide ions. nih.gov These probes have been successfully used to detect cyanogenic glycosides in various plant seeds and for imaging in liver cancer cells, demonstrating their potential in both environmental and biological sensing. nih.gov Similarly, other carbazole-based probes have been synthesized for the detection of reactive oxygen species like peroxynitrite (ONOO⁻) in living cells. researchgate.net

Biological Activity and Molecular Mode of Action in Vitro Studies

In Vitro Anti-proliferative Activity in Cancer Cell Lines Exhibited by Benzo[a]carbazole Derivatives

Derivatives of the benzo[a]carbazole scaffold have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The efficacy of these compounds often depends on the specific substitutions on the carbazole (B46965) ring system, influencing their potency and selectivity.

The A549 human lung adenocarcinoma cell line is frequently used to screen for potential anticancer agents. A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives showed potent antitumor activities against A549 cells. nih.gov One particular derivative, compound 8 from the series, displayed remarkable in vitro anticancer activity, comparable to the established anticancer drug amonafide. nih.gov Similarly, a palladium-catalyzed synthesis produced a benzo[a]carbazole analogue, compound 6ha , which also effectively suppressed the viability of A549 cells in a time- and dose-dependent manner. researchgate.net

Table 1: Anti-proliferative Activity of Benzo[a]carbazole Derivatives against A549 Lung Cancer Cells

Compound Cell Line IC50 (µM) Reference
Compound 8 (benzo[a]carbazole-5-carboxamide derivative) A549 Not specified, but comparable to amonafide nih.gov
Compound 6ha (benzo[a]carbazole analogue) A549 Activity confirmed, specific IC50 not provided in abstract researchgate.net

Benzo[a]carbazole derivatives have also been evaluated against aggressive, triple-negative breast cancer cell lines like MDA-MB-231. The benzo[a]carbazole analogue 6ha effectively inhibited the viability of MDA-MB-231 cells, with its effect increasing with both concentration and duration of exposure. researchgate.net Other research has focused on different carbazole derivatives, showing that their cytotoxic effects can be significant. For instance, while some newly synthesized carbazole derivatives showed moderate anti-proliferative effects, others, like compound 11b , were noted more for their ability to inhibit cancer cell migration, a key step in metastasis. nih.govnih.gov

Table 2: Anti-proliferative Activity of Benzo[a]carbazole Derivatives against MDA-MB-231 Breast Cancer Cells

Compound Cell Line Activity Noted Reference
Compound 6ha (benzo[a]carbazole analogue) MDA-MB-231 Effective suppression of cell viability in a time- and dose-dependent manner researchgate.net
Compound 11b (carbazole derivative) MDA-MB-231 Moderate anti-proliferative activity (GI50 > 50 µM); potent migration inhibitor nih.gov

The anti-proliferative screening of benzo[a]carbazole derivatives extends to other cancer types. The same series of 11H-benzo[a]carbazole-5-carboxamides that were active against lung cancer cells were also tested on the HCT-116 human colon cancer cell line, with most compounds showing potent activity. nih.gov In another study, carbazole derivatives were designed and evaluated for their cytotoxic activity against 7901 (gastric adenocarcinoma) and A875 (human melanoma) cell lines. doaj.org The preliminary results from this study indicated that compound 14a exhibited high inhibitory activity against both 7901 and A875 cancer cells. doaj.org

Table 3: Anti-proliferative Activity of Benzo[a]carbazole Derivatives against Other Cancer Cell Lines

Compound Cell Line Cancer Type Activity Noted Reference
Compound 8 (benzo[a]carbazole-5-carboxamide derivative) HCT-116 Colon Cancer Potent antitumor activity nih.gov
Compound 14a (carbazole derivative) 7901 Gastric Adenocarcinoma High inhibitory activity doaj.org
Compound 14a (carbazole derivative) A875 Human Melanoma High inhibitory activity doaj.org

Molecular Mechanisms of Action (In Vitro Investigations)

To understand the basis of their anticancer activity, researchers have investigated the molecular interactions of benzo[a]carbazole derivatives. These studies suggest that the primary modes of action involve direct interaction with genetic material and the stabilization of secondary DNA structures that are critical for cancer cell survival.

The planar aromatic structure of the carbazole nucleus makes it a prime candidate for interacting with DNA. Studies on various carbazole derivatives have confirmed this hypothesis. Depending on the specific side chains attached to the carbazole core, these molecules can bind to DNA in different ways. Some planar dicationic carbazole derivatives have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. rsc.org This mode of binding can disrupt DNA replication and transcription, leading to cell death. In contrast, other derivatives, where the planarity of the molecule is disrupted by certain substituents, interact with DNA through groove binding. rsc.org Furthermore, some benzothiazole (B30560) derivatives, which share structural similarities, have shown the ability to interact with DNA:RNA hybrids. mdpi.com

A significant and promising mechanism of action for carbazole derivatives is their ability to target and stabilize G-quadruplex (G4) DNA structures. nih.gov G4 structures are special four-stranded secondary structures formed in guanine-rich regions of DNA, such as those found in human telomeres and the promoter regions of oncogenes like c-myc. scilit.com The stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overactive in the vast majority of cancer cells and is essential for maintaining telomere length and enabling unlimited cell division. nih.govrsc.org

Several carbazole derivatives have been identified as potent G4 stabilizers and telomerase inhibitors. nih.govrsc.org For example, 3,6-bis(1-methyl-4-vinylpyridinium iodine) carbazole (BMVC) was shown to selectively interact with and stabilize the G-quadruplex structure of human telomeric DNA, thereby inhibiting telomerase activity. nih.gov Molecular modeling and experimental results suggest that the carbazole moiety stacks effectively at the end of the G-quartet, contributing to the stabilization. nih.gov Other studies have reported that novel carbazole derivatives exhibit a higher binding affinity for G-quadruplex DNA compared to duplex DNA. nih.gov This selective binding and stabilization of G4 structures represent a key mechanism for the anti-proliferative effects of this class of compounds. rsc.orgnih.gov

Enzyme Inhibition Studies (e.g., Topoisomerase enzymes)

Topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Several carbazole derivatives have been identified as potent inhibitors of these enzymes. Symmetrically substituted carbazole derivatives, such as 2,7-Di(2-furyl)-9H-carbazole and 3,6-Di(2-furyl)-9H-carbazole, have been shown to inhibit human topoisomerase IIα (Topo IIα). mostwiedzy.pl These compounds act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism distinct from that of topoisomerase poisons like etoposide. mostwiedzy.plnih.gov

One study highlighted that 3,6-di(2-furyl)-9H-carbazole selectively inhibits the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the IIβ isoform. mostwiedzy.pl This selectivity is a desirable trait in anticancer drug development, as it may lead to reduced side effects. The proposed mechanism involves the binding of the carbazole derivative to the ATPase domain of the enzyme, as suggested by molecular docking studies. nih.gov While direct studies on 6-Methyl-11H-benzo[a]carbazole are lacking, the established activity of other carbazole derivatives suggests that the benzo[a]carbazole scaffold could also interact with topoisomerases. The presence and position of the methyl group on the benzo[a]carbazole core would likely influence the binding affinity and inhibitory potency.

CompoundTarget EnzymeIC50Mechanism of Action
3,6-Di(2-furyl)-9H-carbazoleTopoisomerase IIα-Catalytic inhibitor
Carbazole sulfonamide derivative 7Topoisomerase I-Selective inhibitor
Carbazole-thiosemicarbazone hybrid C1Topoisomerase II~10 µMNon-intercalative catalytic inhibitor
Carbazole-thiosemicarbazone hybrid C3Topoisomerase II~10 µMNon-intercalative catalytic inhibitor

Table 1: Topoisomerase Inhibition by Carbazole Derivatives. Data is for related carbazole compounds, not this compound.

Modulation of Cellular Pathways Involved in Cancer Progression

Carbazole derivatives have been shown to modulate various cellular pathways critical for cancer progression, including cell cycle regulation and apoptosis. For instance, certain carbazole sulfonamide derivatives have been found to induce G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, leading to microtubule fragmentation. nih.gov

Furthermore, some benzo[b]carbazole-6,11-diones, isomers of the benzo[a]carbazole scaffold, have been reported to induce apoptosis and cell cycle arrest at the S-phase in cancer cells. nih.gov These compounds were also found to downregulate the NF-κB signaling cascade, a key pathway involved in inflammation, cell survival, and proliferation. Although these findings are for a different isomer, they underscore the potential of the benzocarbazole core to interfere with fundamental cancer-related pathways. The specific substitution pattern on the benzo[a]carbazole ring, including the methyl group at the 6-position, would be expected to fine-tune these activities.

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy and Lead Optimization

The biological activity of carbazole derivatives is highly dependent on their substitution pattern. Structure-activity relationship (SAR) studies are therefore crucial for optimizing their efficacy and developing lead compounds. For instance, in a series of carbazole sulfonamide derivatives, the nature and position of substituents on the carbazole ring and the sulfonamide group significantly influenced their antiproliferative activity. nih.gov

Antimicrobial and Antifungal Activity Mechanisms of Carbazole Derivatives

Carbazole derivatives have demonstrated significant antimicrobial and antifungal activities. nih.govsrce.hrmdpi.com One of the key mechanisms of antifungal action for some N-substituted carbazoles is the inhibition of the fungal plasma membrane proton-adenosine triphosphatase (H+-ATPase). nih.gov This enzyme is essential for maintaining the electrochemical gradient across the fungal cell membrane. nih.gov Inhibition of H+-ATPase disrupts this gradient, leading to fungal cell death. nih.gov These carbazole compounds act as allosteric inhibitors, meaning they bind to a site on the enzyme other than the active site. nih.gov

The antimicrobial activity of carbazoles is also linked to their ability to disrupt bacterial cell membranes and inhibit essential enzymes. The lipophilic character of many carbazole derivatives facilitates their passage through the microbial cell wall and membrane. nih.gov The specific mechanism can be influenced by the nature of the substituents on the carbazole ring. For example, the introduction of a triazole moiety has been shown to enhance antifungal activity, while an imidazole (B134444) group can improve antibacterial efficacy. nih.gov Although direct evidence for this compound is not available, its benzo-fused structure suggests a high degree of lipophilicity, which could contribute to its potential antimicrobial properties.

Carbazole Derivative TypeProposed Antimicrobial/Antifungal Mechanism
N-substituted carbazolesInhibition of fungal plasma membrane H+-ATPase
General carbazole derivativesDisruption of microbial cell membranes
Triazole-substituted carbazolesEnhanced antifungal activity
Imidazole-substituted carbazolesEnhanced antibacterial activity

Table 2: Proposed Antimicrobial and Antifungal Mechanisms of Carbazole Derivatives. Data is for the general class of carbazole derivatives.

Conclusion and Outlook for 6 Methyl 11h Benzo a Carbazole Research

Summary of Current Research Landscape and Key Contributions

The current research landscape for 6-Methyl-11H-benzo[a]carbazole is largely defined by foundational studies on its synthesis and reactivity, particularly through its non-aromatic isomer, 6a-methyl-6aH-benzo[a]carbazole. A pivotal contribution in this area involves the formation of 6a-methyl-6aH-benzo[a]carbazoles via the photolysis of corresponding benzotriazoles. rsc.org This photochemical approach has been instrumental in accessing this specific isomer.

A key finding is the subsequent photochemical transformation of 6a-methyl-6aH-benzo[a]carbazole into linear indenoquinolines through an aza-di-π-methane rearrangement. rsc.orgrsc.orgiupac.org This rearrangement is a significant reaction pathway, highlighting the photoreactive nature of the 6aH-benzo[a]carbazole system. The proposed mechanism proceeds through diradical intermediates, and the observed stability of other isomers to this rearrangement lends support to this hypothesis. rsc.org

Furthermore, the synthesis of the aromatic this compound has been achieved through the bromination and subsequent dehydrobromination of its dihydro derivative. rsc.org Flash vacuum pyrolysis of 6a-methyl-6aH-benzo[a]carbazole has also been explored, leading to the formation of aromatic benzo[a]carbazoles and an angular indenoquinoline, suggesting complex, high-energy reaction pathways. rsc.org

While detailed biological and material science applications for this compound are not extensively documented, research on substituted benzo[a]carbazoles provides a strong impetus for its future investigation in these areas. For instance, various derivatives have shown promise as anticancer agents and in organic electronics. nih.govsmolecule.com

Emerging Trends and Challenges in Benzo[a]carbazole Chemistry

The broader field of benzo[a]carbazole chemistry is experiencing a surge of innovation, driven by the development of novel synthetic methodologies and the quest for advanced functional materials.

Emerging Trends:

Catalytic Synthesis: There is a significant shift towards catalytic methods for the synthesis of benzo[a]carbazoles, offering higher efficiency, regioselectivity, and functional group tolerance compared to classical methods. nih.gov Recent advances include transition-metal-catalyzed processes like C-H activation, annulation, and coupling reactions. nih.gov The use of environmentally benign and reusable catalysts, such as solid acidic catalysts derived from biomass, is also a growing area of interest. nih.gov

Photoredox Catalysis: Light-mediated reactions are emerging as a powerful tool for the construction of complex heterocyclic systems, including carbazoles. These methods often proceed under mild conditions and allow for unique bond formations.

Functional Materials Development: The inherent photophysical properties of the carbazole (B46965) nucleus are being exploited in the design of materials for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. nih.govnih.gov Research is focused on tuning the electronic properties of benzo[a]carbazoles through strategic substitution to achieve desired emission colors and charge-transport characteristics. nih.govnih.gov

Medicinal Chemistry Applications: The structural motif of benzo[a]carbazole is present in numerous biologically active compounds, including those with anticancer properties. nih.govechemcom.comnih.govresearchgate.net A significant trend is the design and synthesis of derivatives with improved efficacy and selectivity, often targeting specific cellular pathways. nih.gov

Challenges:

Regioselectivity: The selective functionalization of the benzo[a]carbazole core at specific positions remains a significant challenge due to the multiple reactive sites. Developing synthetic methods that offer precise control over substitution patterns is crucial for establishing clear structure-activity relationships.

Scalability: While many novel synthetic methods show promise at the laboratory scale, their translation to large-scale production can be challenging due to the use of expensive catalysts, harsh reaction conditions, or multi-step procedures.

Understanding Structure-Property Relationships: A deeper understanding of how subtle structural modifications, such as the position of a methyl group in this compound, influence the electronic, photophysical, and biological properties is needed for the rational design of new molecules with tailored functions.

Future Research Directions and Potential for Novel Applications

Building on the current knowledge base and emerging trends, future research on this compound is poised to unlock its full potential.

Future Research Directions:

Systematic Synthesis and Functionalization: A primary focus should be on the development of robust and scalable synthetic routes to this compound and its derivatives. This will enable a systematic investigation of its properties and the exploration of a wider range of functional groups on the carbazole framework.

In-depth Photophysical and Electrochemical Characterization: Detailed studies on the absorption, emission, and redox properties of this compound are essential to assess its suitability for applications in organic electronics. This includes measuring quantum yields, lifetimes, and energy levels.

Computational Modeling: Theoretical calculations can provide valuable insights into the electronic structure and excited-state dynamics of this compound, guiding the design of new derivatives with optimized properties for specific applications.

Biological Screening: A comprehensive evaluation of the biological activity of this compound and its derivatives against a panel of cancer cell lines and other biological targets is warranted. targetmol.com This could lead to the discovery of new therapeutic agents.

Potential for Novel Applications:

The unique structural and electronic features of this compound suggest its potential in several high-impact areas:

Organic Electronics: The carbazole moiety is a well-established building block for hole-transporting materials in OLEDs. The methyl group in the 6-position could subtly modify the electronic properties, potentially leading to improved device performance. Its photoluminescent properties also make it a candidate for use as an emitter in OLEDs.

Fluorescent Probes: The inherent fluorescence of the carbazole core could be harnessed to develop chemosensors. By introducing appropriate functional groups, it may be possible to design probes that exhibit a change in their fluorescence properties in the presence of specific analytes.

Medicinal Chemistry: The anticancer potential of the benzo[a]carbazole scaffold is a strong motivator for investigating this compound in this context. Its specific substitution pattern may lead to novel interactions with biological targets.

Below is a table summarizing the potential applications and the rationale based on the properties of the broader benzo[a]carbazole class.

Potential ApplicationRationale
Organic Light-Emitting Diodes (OLEDs) The carbazole core is known for its excellent hole-transporting properties and high photoluminescence quantum yields.
Organic Photovoltaics (OPVs) The electron-rich nature of the carbazole ring makes it a suitable donor material in organic solar cells.
Fluorescent Probes The inherent fluorescence of the carbazole scaffold can be modulated by the introduction of specific functional groups to detect analytes.
Anticancer Agents Numerous carbazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Q & A

Basic: What experimental strategies are recommended for synthesizing carbazole derivatives like 6-Methyl-11H-benzo[A]carbazole?

To synthesize carbazole derivatives, consider methodologies such as photoredox catalysis and biomimetic cascade reactions . For example, Cu(II)-promoted photoredox processes enable sustainable synthesis of pyrano-[3,2-a]-carbazole alkaloids under mild conditions, reducing reliance on toxic reagents . Additionally, N-hydroxyethyl carbazole can be synthesized via nucleophilic substitution using carbazole, potassium hydroxide, and 2-chloroethanol in dimethylformamide (DMF) . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity.

Advanced: How can computational methods predict the electronic structure of carbazole derivatives?

Self-consistent charge density functional tight-binding (SCC-DFTB) and long-range corrected (LC) DFTB are effective for modeling electronic properties. For carbazole, benchmark SCC-DFTB parameters predict HOMO (-5.49 eV) and LUMO energies with <0.2 eV deviation from experimental values. LC-DFTB improves accuracy for optical properties, such as absorption peaks (e.g., 239 nm vs. experimental 291 nm) . Use time-dependent (TD)-DFTB based on Casida’s approach for spectral analysis and compare results with experimental UV-Vis data to validate predictions.

Basic: What factors influence recombinant protein expression (e.g., carbazole dioxygenase components) in E. coli?

Key variables include cell concentration at induction (Absind) , temperature , and induction time . A two-level factorial design (2³) revealed that lower Absind (0.31), moderate temperatures (25–30°C), and extended induction times (24 h) maximize CarAa expression . Avoid high temperatures (>37°C) to prevent inclusion body formation and protein degradation . Use protease-deficient strains (e.g., E. coli BL21-SI) to minimize heterologous protein loss .

Advanced: How do variable interactions in recombinant protein expression affect experimental outcomes?

Interactions between induction variables (e.g., temperature × time) can mask individual effects. For instance, prolonged induction at high temperatures reduces soluble protein yield due to aggregation, while low temperatures with extended times enhance stability . Statistical tools like two-level factorial designs (STATISTICA 6.0) identify these interactions, enabling optimized conditions (e.g., 25°C for 24 h increases CarAa yield by 3× vs. standard protocols) . Validate models using ANOVA and replicate experiments.

Basic: How are carbazole derivatives applied in organic photovoltaics (OPVs)?

Carbazole-based polymers (e.g., poly(2,7-carbazole)) act as electron donors in bulk heterojunction (BHJ) solar cells. Their high triplet energy (~2.6 eV) and tunable bandgaps (~1.9–3.1 eV) improve charge transport. For example, copolymers with dithienobenzothiadiazole achieve 6.1% power conversion efficiency (PCE) when blended with PCBM . Optimize polymer side chains to enhance solubility and film morphology, critical for device performance.

Advanced: What challenges limit the efficiency of carbazole-based OPVs, and how can they be addressed?

Low fill factors and charge recombination due to poor blend morphology are primary limitations. Use additive engineering (e.g., 1,8-diiodooctane) to optimize phase separation. Additionally, copolymerizing carbazole with diketopyrrolopyrrole (DPP) units enhances charge mobility and reduces energy loss . Computational screening of HOMO-LUMO offsets (target: Δ ≈ 0.3 eV) can guide material design to approach theoretical PCE limits (~10%) .

Basic: How do carbazole derivatives exhibit antibacterial activity?

Carbazole scaffolds disrupt bacterial membrane function by inhibiting FabH (β-ketoacyl-ACP synthase III) , a key enzyme in fatty acid biosynthesis. Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) at the 6-position enhance binding affinity. For example, 6-nitro-carbazole derivatives show MIC values of 2–8 µg/mL against S. aureus . Perform MIC assays and molecular docking (e.g., AutoDock Vina) to validate target engagement.

Advanced: How can carbazole hybrids overcome drug resistance in anticancer therapies?

Hybrid molecules combining carbazole with pharmacophores (e.g., chalcone, quinoline) target multiple pathways (e.g., topoisomerase inhibition, ROS generation). For instance, carbazole-chalcone hybrids induce apoptosis in MCF-7 cells (IC₅₀ = 1.2 µM) via PARP cleavage and caspase-3 activation . Use structure-activity relationship (SAR) studies to optimize substituent effects on cytotoxicity and selectivity.

Basic: What NMR techniques elucidate carbazole-anthracene separation mechanisms?

DOSY and NOESY NMR reveal intermolecular hydrogen bonding between carbazole and DMF. DOSY shows reduced self-diffusion coefficients (D) for carbazole in DMF, confirming strong interactions. NOESY detects proximity (<5 Å) between DMF’s aldehydic H and carbazole’s N–H, supporting CO⋯H–N hydrogen bonds critical for selective separation .

Advanced: How can carbazole’s environmental mobility be modeled for contamination studies?

Soil adsorption coefficients (Koc) predict carbazole mobility. Experimental Koc values (114–1180) indicate low mobility in organic-rich soils, but nonlinear sorption in low-organic soils increases groundwater risk . Use log Kow (3.72) and solubility (1.8 mg/L) to parameterize fate models (e.g., EPI Suite). Validate with column leaching experiments under varying organic content .

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